Structural Uniqueness: Benzyl-Piperazine-Pyrrolidine Scaffold vs. Methyl and Hydroxyethyl Analogs
The target compound possesses a benzyl substituent on the piperazine ring, providing a molecular weight of 309.83 g/mol and a C₁₆H₂₄ClN₃O formula . In direct structural comparison, the methyl analog (CAS 1236260-93-7) has a molecular weight of 233.74 g/mol (C₁₀H₂₀ClN₃O), while the hydroxyethyl analog (CAS 1236260-66-4) has a molecular weight of 292.8 g/mol (C₁₁H₂₂ClN₃O₂) . The benzyl group contributes an additional aromatic ring system absent in the methyl and hydroxyethyl variants, enabling π-π stacking and hydrophobic pocket occupancy that are critical for binding to targets such as MAGL (where benzylpiperazine series compounds achieve IC₅₀ values as low as 0.54 nM) and DPP-IV (where benzyl-substituted piperazine derivatives reach IC₅₀ values of ~19–37 nM) [1][2].
| Evidence Dimension | Molecular weight and substituent identity as structural differentiators |
|---|---|
| Target Compound Data | MW 309.83 g/mol; benzyl substituent on piperazine; C₁₆H₂₄ClN₃O |
| Comparator Or Baseline | Methyl analog (CAS 1236260-93-7): MW 233.74 g/mol, methyl substituent; Hydroxyethyl analog (CAS 1236260-66-4): MW 292.8 g/mol, hydroxyethyl substituent; Des-benzyl analog (CAS 1172232-02-8): MW ~219.76 g/mol, no substituent |
| Quantified Difference | MW increase of 76.09 g/mol vs. methyl analog; 16.03 g/mol vs. hydroxyethyl analog; ~90.07 g/mol vs. des-benzyl analog. Presence of aromatic benzyl group unique to target compound. |
| Conditions | Structural comparison based on established IUPAC nomenclature and vendor-provided molecular formulas |
Why This Matters
The benzyl group provides a critical aromatic pharmacophoric element that is structurally absent in simpler N-substituted analogs, making the target compound the preferred scaffold for programs requiring aryl-dependent target engagement such as MAGL, DPP-IV, and kinase inhibition.
- [1] Morera, L., et al. (2012). Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold. Bioorganic & Medicinal Chemistry, 20(21), 6260–6275. doi:10.1016/j.bmc.2012.09.011 View Source
- [2] BindingDB Entry BDBM170169. DPP-IV inhibition IC₅₀: 36.9 nM for a (S)-configured piperazine-pyrrolidine methanone derivative. BindingDB.org. View Source
